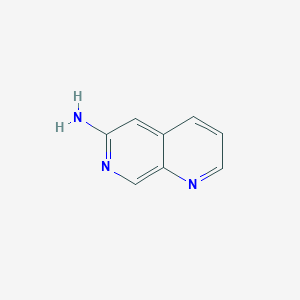

1,7-Naphthyridin-6-amine

描述

属性

IUPAC Name |

1,7-naphthyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSLEXZCMQGSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595019 | |

| Record name | 1,7-Naphthyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5912-36-7 | |

| Record name | 1,7-Naphthyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-naphthyridin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Halogenation and Subsequent Amination

One common approach involves starting from a 1,7-naphthyridine derivative halogenated at the 6-position (e.g., 6-bromo or 6-chloro-1,7-naphthyridine). This intermediate undergoes nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 6-position, yielding this compound.

- Reaction Example:

6-bromo-1,7-naphthyridine + NH₃ → this compound

This method is efficient and allows for further modifications at other positions of the naphthyridine ring.

Acylation of Amino-Substituted Derivatives

Derivatives of this compound can be prepared by acylation reactions, where the amino group at the 6-position is reacted with acyl chlorides or carboxylic acid derivatives to form amides. This step is often used to synthesize pharmaceutical intermediates.

- Typical Conditions:

Reaction of 6-amino-8-bromo(or chloro)-1,7-naphthyridine with carboxylic acid derivatives in the presence of a base.

This process can be carried out using standard acylation conditions, often with bases such as triethylamine or sodium hydride to facilitate the reaction.

Cyclization Approaches

Though less commonly reported specifically for this compound, cyclization strategies starting from pyridine or pyridone precursors can be adapted from related naphthyridine syntheses. These methods involve constructing the bicyclic system through ring closure reactions, followed by introduction of the amino group.

Detailed Reaction Conditions and Yields

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| Halogenation | 1,7-Naphthyridine | Bromination or chlorination agents | 6-bromo- or 6-chloro-1,7-naphthyridine | Selective halogenation at C6 |

| Amination (Nucleophilic substitution) | 6-bromo-1,7-naphthyridine | NH₃ in solvent (e.g., ethanol, DMF), heat | This compound | High yield, mild conditions |

| Acylation | 6-amino-8-bromo-1,7-naphthyridine | Acyl chloride or acid anhydride, base | Acylated derivatives | Used for pharmaceutical intermediates |

Research Findings and Optimization

- The halogenation step must be carefully controlled to avoid poly-substitution or degradation of the naphthyridine ring.

- Amination proceeds efficiently under reflux with ammonia or ammonium salts, often in polar solvents such as dimethylformamide (DMF) or ethanol.

- Bases such as triethylamine improve acylation yields by neutralizing generated acids.

- The presence of substituents at positions other than C6 can influence the reactivity and regioselectivity of these transformations.

Pharmaceutical Formulations and Applications

The 1,7-naphthyridine derivatives, including this compound, have been formulated into various pharmaceutical dosage forms such as tablets, capsules, powders, and injections by combining with excipients like starch, lactose, mannitol, and binders such as sodium carboxymethylcellulose. These formulations are designed to optimize bioavailability and therapeutic efficacy.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation + Amination | 1,7-Naphthyridine | Halogenating agent, NH₃, polar solvent | Straightforward, high yield | Requires selective halogenation |

| Acylation of Amino Derivatives | 6-amino-8-bromo-1,7-naphthyridine | Acyl chlorides, base (e.g., triethylamine) | Versatile for derivative synthesis | Needs base control |

| Cyclization from Pyridine Precursors | Pyridine or pyridone derivatives | Various cyclization reagents and conditions | Potential for diverse substitutions | More complex, less direct |

化学反应分析

Nucleophilic Aromatic Substitution (SₙAr)

The amino group at position 6 activates the naphthyridine ring for nucleophilic substitution. For example:

-

Chlorine substitution : Reacting 1-amino-3-chloro-2,7-naphthyridine derivatives with cyclic amines (e.g., pyrrolidine) triggers SₙAr at C-1, forming 1,3-diamino derivatives. Subsequent Smiles rearrangement occurs under thermal conditions, involving cleavage of the C-8/C(pyr) bond and nucleophilic attack on a cyano group .

| Substrate | Reagents/Conditions | Product | Key Observation |

|---|---|---|---|

| 1-Amino-3-chloro derivative | Pyrrolidine, DMF, 80°C, 4h | 1-Pyrrolidinyl-3-amino derivative | Rearrangement to 6,8-diamino-1-one via Smiles mechanism |

Palladium-Catalyzed Cross-Coupling Reactions

The amino group facilitates directed C–H functionalization and cross-coupling:

-

Suzuki–Miyaura coupling : Halogenated derivatives (e.g., 6-bromo-1,7-naphthyridin-8-amine) undergo coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

-

Buchwald–Hartwig amination : Substituted aryl halides react with the amino group to form biaryl amines under Pd(OAc)₂/Xantphos catalysis .

Cyclization Reactions

1,7-Naphthyridin-6-amine undergoes cyclization with electrophilic partners:

-

With aldehydes : Reacting with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions leads to benzimidazonaphthyridines instead of Schiff bases .

| Aldehyde | Conditions | Product | Notes |

|---|---|---|---|

| Benzaldehyde | H₂SO₄, CH₃COOH, reflux | Benzo[f]imidazo[1,2-a] naphthyridine | Cyclization favored over imine formation |

Amino Group Functionalization

The primary amine undergoes protection and derivatization:

-

Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF with Et₃N yields the Boc-protected derivative .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, THF, 25°C, 2h | N-Boc-1,7-naphthyridin-6-amine | 92% |

| Acetylation | AcCl, pyridine, CH₂Cl₂, 0°C→25°C | N-Acetyl-1,7-naphthyridin-6-amine | 85% |

Rearrangements and Electronic Effects

-

Smiles rearrangement : In 1,3-diamino derivatives, steric and electronic factors influence rearrangement rates. For example, isopropyl substituents slow rearrangement due to steric hindrance, while methyl groups allow faster reactions .

-

Electrostatic potential (ESP) analysis : ESP charges at C-1 and C-3 positions dictate nucleophilic attack sites, with higher positive charges favoring reactivity .

科学研究应用

Medicinal Chemistry

Antiviral and Antibacterial Properties

1,7-Naphthyridin-6-amine derivatives have shown significant potential as antiviral agents. For example, studies have identified compounds within the naphthyridine family that demonstrate potent activity against human cytomegalovirus (HCMV) and other viral pathogens. These compounds were evaluated using plaque reduction assays and exhibited varying degrees of cytotoxicity, providing insights into their mechanisms of action against viral replication cycles .

Additionally, certain derivatives have been investigated for their antibacterial properties. Research has indicated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the naphthyridine core can enhance biological activity.

Table 1: Antiviral and Antibacterial Activity of Naphthyridine Derivatives

| Compound | Activity | Target Pathogen | Reference |

|---|---|---|---|

| This compound | Antiviral | HCMV | |

| 3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile | Antibacterial | MRSA |

Materials Science

Organic Electronics

The compound is utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. Its photochemical properties allow it to function as an efficient light-emitting material, which is crucial for enhancing the performance of OLED devices. The ability to modify the naphthyridine structure further expands its applicability in creating new materials with tailored electronic properties.

Chemical Biology

Ligand Chemistry

In chemical biology, this compound serves as a ligand for metal complexes in biological studies. These metal complexes can play significant roles in catalysis and drug design, as they may interact with biological macromolecules to modulate their functions. The exploration of these interactions has implications for developing new therapeutic strategies targeting various diseases.

Case Studies

Case Study 1: Antiviral Activity Assessment

A notable study assessed the antiviral efficacy of a series of naphthyridine derivatives against HCMV. The researchers conducted time-course experiments to evaluate the compounds' effects on viral replication at different stages. Results indicated that specific structural modifications enhanced antiviral activity significantly, suggesting a clear structure-activity relationship (SAR) that could guide future drug development .

Case Study 2: Synthesis and Evaluation of Antibacterial Agents

Another investigation focused on synthesizing a new class of naphthyridine derivatives with potential antibacterial activity. The synthesized compounds were tested against various bacterial strains, revealing promising results against resistant strains like MRSA. This study highlights the importance of structural diversity in enhancing biological activity and informs future synthetic strategies for developing effective antibacterial agents.

作用机制

The mechanism of action of 1,7-naphthyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes.

相似化合物的比较

Key Observations:

Substituent Effects on Reactivity :

- Bromo-substituted analogs (e.g., 8-Bromo-1,7-naphthyridin-6-amine) serve as intermediates for cross-coupling reactions, enabling the introduction of aryl or alkyl groups .

- Methoxy groups (e.g., 8-Methoxy-1,7-naphthyridin-6-amine) enhance stability but reduce electrophilicity compared to halogenated derivatives .

Biological Activity :

- The 3-nitrophenyl-substituted derivative exhibits moderate PDE4C inhibition (IC₅₀ = 10,000 nM), while allylation at position 6 (6-Allyl-8-(3-nitro-phenyl)-1,7-naphthyridine) improves potency by over 10-fold (IC₅₀ = 890 nM) . This highlights the critical role of lipophilic substituents in enhancing target binding.

Hydrogenated Derivatives :

- Partially saturated analogs like 6,7-dihydro-1,7-naphthyridin-6-amine exhibit altered solubility and reduced aromaticity, making them suitable for synthesizing polycyclic frameworks .

Physicochemical and Commercial Comparisons

| Property | 1,7-Naphthyridin-6-amine | 8-Methoxy Derivative | 8-Bromo Derivative | 6,7-Dihydro Derivative |

|---|---|---|---|---|

| Molecular Weight | 145.16 g/mol | 175.19 g/mol | 224.06 g/mol | 147.18 g/mol |

| Storage Conditions | Not reported | 2–8°C, dry, sealed | Room temperature | Room temperature |

| Commercial Availability | Limited | Widely available | Available | Custom synthesis |

- Synthetic Utility : Bromo-substituted compounds are preferred for Suzuki-Miyaura couplings, while the parent amine is used in cyclization and complexation reactions .

生物活性

1,7-Naphthyridin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

This compound (CAS Number: 5912-36-7) can be synthesized through various methods, including microwave-assisted techniques that yield high purity and efficiency. For instance, a study demonstrated an eco-friendly synthesis from 2-cyano-3-pyridylacetonitrile, resulting in significant yields compared to conventional methods .

Biological Activities

-

Anticancer Activity :

- Mechanism : Research indicates that this compound derivatives exhibit potent anticancer properties by inhibiting key signaling pathways such as WNT signaling. This inhibition leads to G0/G1 cell cycle arrest in various cancer cell lines .

- Case Study : A derivative known as bisleuconothine A was shown to have IC50 values of 2.74 μM against SW480 and 3.18 μM against HCT116 colon cancer cells, demonstrating significant antiproliferative effects .

-

Antimicrobial Activity :

- Compounds within the naphthyridine family have been reported to possess antibacterial properties against Gram-negative bacteria. The structural modifications at specific positions enhance their efficacy against a broader spectrum of pathogens .

- Example : The development of fluoroquinolone derivatives based on naphthyridine structures has led to improved pharmacokinetics and antibacterial activity .

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

-

Visceral Leishmaniasis Treatment :

- A collaborative study aimed at developing new treatments for visceral leishmaniasis identified a series of naphthyridine compounds that demonstrated promising in vitro efficacy but faced challenges in vivo due to metabolic stability issues . This highlights the need for further optimization in drug design.

- Cancer Cell Line Studies :

常见问题

Basic: What are the primary synthetic routes for preparing 1,7-Naphthyridin-6-amine, and what key reagents are involved?

This compound can be synthesized via:

- Suzuki-Miyaura Coupling : Brominated derivatives (e.g., 8-bromo-1,7-naphthyridin-6-amine) react with aryl boronic acids (e.g., m-nitrophenylboronic acid) using palladium catalysts (e.g., bis(dibenzylideneacetone)palladium) and ligands (e.g., triphenylphosphine) in toluene/DMF under reflux (90% yield) .

- Cyclization Reactions : Precursors like 3-cyanomethyl-2-pyridinecarbonitrile undergo HBr/AcOH treatment to form brominated intermediates, which are further functionalized .

- Hydrazine Substitution : Halogenated derivatives (e.g., 8-bromo-1,7-naphthyridin-6-amine) react with hydrazine hydrate to yield dihydrazino derivatives (65% yield) .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and amine proton environments.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation pathways.

- X-ray Diffraction : Resolves crystal structures, particularly for charge-transfer complexes (e.g., with tetracyanoquinodimethane) .

- HPLC/Purity Analysis : Ensures >98% purity for research-grade compounds, critical for reproducibility .

Basic: What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic decomposition products (e.g., during combustion) .

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Advanced: How can researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings of this compound derivatives?

- Variable Catalyst Loading : Test different Pd catalyst/ligand ratios (e.g., 1–5 mol%) to optimize cross-coupling efficiency .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for solubility and reaction kinetics .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., homocoupling) and adjust stoichiometry .

Advanced: What strategies mitigate decomposition during functionalization of nitro-substituted this compound derivatives?

- Low-Temperature Diazotization : Perform diazonium salt formation at ≤25°C with trifluoromethanesulfonic acid to stabilize intermediates .

- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of nitro groups during reactions .

- Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) groups before nitration .

Advanced: How should researchers address discrepancies in computational vs. experimental data for this compound’s electronic properties?

- Benchmarking : Compare DFT-calculated HOMO/LUMO levels with experimental cyclic voltammetry data .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations to match experimental UV-Vis spectra .

- Error Analysis : Quantify deviations using root-mean-square error (RMSE) and refine basis sets (e.g., B3LYP/6-311+G**) .

Advanced: What methodologies optimize regioselectivity in alkylation/arylation reactions of this compound?

- Directing Groups : Introduce electron-withdrawing substituents (e.g., cyano) to guide C-8 alkylation .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 4 h) and improve regioselectivity via controlled heating .

- Computational Screening : Use molecular docking to predict favorable reaction sites before lab experimentation .

Advanced: How can transamination side reactions be minimized during hydrazine substitution of halogenated derivatives?

- Stoichiometric Control : Limit hydrazine hydrate to 1.2 equivalents to avoid over-substitution .

- pH Monitoring : Maintain acidic conditions (pH 4–5) to suppress nucleophilic attack at unintended sites .

- Selective Quenching : Add acetic acid to terminate reactions before dihydrazino byproducts form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。